10-Fold Enhancement in Photocatalytic Hydrogen Evolution via Methylene-Modified CTF Using 1,4-Phenylenediacetonitrile vs. 1,4-Terephthalonitrile
In the synthesis of covalent triazine frameworks (CTFs) for photocatalytic H₂ production, using 1,4-phenylenediacetonitrile instead of 1,4-terephthalonitrile as a precursor introduces methylene linkages that induce structural distortion [1]. This distortion creates long-lived shallow trapping states (τ = 1103.8 ps vs. 502.5 ps for pristine CTF) and red-shifts the light absorption edge to 600 nm [1]. The optimized M−CTF catalyst (loaded with Pt) achieves a hydrogen evolution rate of 10.1 mmol·g⁻¹·h⁻¹ under visible light (λ > 420 nm), which represents a 10-fold improvement over the pristine CTF derived from 1,4-terephthalonitrile (ca. 1.0 mmol·g⁻¹·h⁻¹) [1].
| Evidence Dimension | Photocatalytic H₂ evolution rate under visible light (λ > 420 nm) with Pt cocatalyst |
|---|---|
| Target Compound Data | 10.1 mmol·g⁻¹·h⁻¹ (M−CTF derived from 1,4-phenylenediacetonitrile) |
| Comparator Or Baseline | 1,4-Terephthalonitrile (pristine CTF: ca. 1.0 mmol·g⁻¹·h⁻¹) |
| Quantified Difference | 10-fold increase |
| Conditions | Covalent triazine framework synthesis via dynamic trimerization; Pt-loaded catalyst; visible light irradiation (λ > 420 nm) |
Why This Matters
This 10-fold enhancement directly translates to higher solar-to-hydrogen conversion efficiency, making 1,4-phenylenediacetonitrile the preferred monomer for high-performance photocatalytic CTF materials.
- [1] Liu, Y., Lin, X., Huang, T., et al. Enhancing photocatalytic hydrogen generation by achieving long-lasting shallow trapping states in distorted covalent triazine frameworks. Journal of Catalysis, 2025, 442, 115859. https://doi.org/10.1016/j.jcat.2024.115859 View Source
